molecular formula C10H16O3 B084395 Octahydro-4,7-methano-1H-indene-1,2,5-triol CAS No. 13318-18-8

Octahydro-4,7-methano-1H-indene-1,2,5-triol

Katalognummer: B084395
CAS-Nummer: 13318-18-8
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: RWQFKYRYAQYIQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-4,7-methano-1H-indene-1,2,5-triol, also known as Octahydro-1H-indene-1,2,5-triol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic alcohol that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Wirkmechanismus

The mechanism of action of Octahydro-4,7-methano-1H-indene-1,2,5-triol is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. It has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation and swelling. Additionally, it has been reported to have neuroprotective effects, which can help protect the brain from damage caused by various neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Octahydro-4,7-methano-1H-indene-1,2,5-triol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of Octahydro-4,7-methano-1H-indene-1,2,5-triol. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the compound's safety and toxicity profile should be thoroughly investigated to ensure its suitability for clinical use.
In conclusion, this compound is a promising compound that exhibits various biochemical and physiological effects. Its potential therapeutic applications make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of Octahydro-4,7-methano-1H-indene-1,2,5-triol involves the reduction of quinone with sodium borohydride in the presence of a catalyst. This method is relatively simple and has been reported to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

Octahydro-4,7-methano-1H-indene-1,2,5-triol has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes.

Eigenschaften

13318-18-8

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

tricyclo[5.2.1.02,6]decane-3,4,8-triol

InChI

InChI=1S/C10H16O3/c11-7-2-4-1-5(7)6-3-8(12)10(13)9(4)6/h4-13H,1-3H2

InChI-Schlüssel

RWQFKYRYAQYIQR-UHFFFAOYSA-N

SMILES

C1C2CC(C1C3C2C(C(C3)O)O)O

Kanonische SMILES

C1C2CC(C1C3C2C(C(C3)O)O)O

13318-18-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.